Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride
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Overview
Description
Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a dichloro-substituted tetrahydroisoquinoline moiety, and a methylsulfonylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, chlorination, and subsequent coupling with the benzyl and methylsulfonylphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Researchers may examine its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-4-phenylbutanoic acid: This compound shares some structural similarities but lacks the dichloro-substituted tetrahydroisoquinoline and methylsulfonylphenyl groups.
Other isoquinoline derivatives: Various isoquinoline derivatives may share the tetrahydroisoquinoline core but differ in their substituents and overall structure.
Uniqueness
Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H27Cl3N2O5S |
---|---|
Molecular Weight |
597.9 g/mol |
IUPAC Name |
benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C27H26Cl2N2O5S.ClH/c1-37(34,35)20-9-5-8-18(12-20)13-23(27(33)36-16-17-6-3-2-4-7-17)31-26(32)24-22(28)14-19-15-30-11-10-21(19)25(24)29;/h2-9,12,14,23,30H,10-11,13,15-16H2,1H3,(H,31,32);1H |
InChI Key |
XFUIUEJMARVNOB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CNCCC4=C3Cl)Cl.Cl |
Origin of Product |
United States |
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